![molecular formula C13H10N2O3S B1617867 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one CAS No. 175137-44-7](/img/structure/B1617867.png)
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one
Overview
Description
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one, also known as NPY, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme aldose reductase, which plays a role in the development of complications associated with diabetes. NPY has been studied extensively for its potential therapeutic applications in the treatment of diabetic complications and other diseases.
Mechanism of Action
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one inhibits aldose reductase by binding to the active site of the enzyme, preventing it from converting glucose to sorbitol. This reduces the accumulation of sorbitol in tissues, which is believed to contribute to the development of diabetic complications. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has also been shown to reduce the production of inflammatory cytokines and protect against oxidative stress.
Biochemical and Physiological Effects:
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been shown to have a variety of biochemical and physiological effects. It reduces the accumulation of sorbitol in tissues, which is believed to contribute to the development of diabetic complications. It also reduces the production of inflammatory cytokines and protects against oxidative stress. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been shown to improve wound healing and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one in lab experiments include its potent inhibitory activity against aldose reductase, its availability, and its well-established synthesis method. However, limitations include its potential toxicity at high concentrations and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one. One area of interest is its potential to treat other diseases, such as cancer and neurodegenerative disorders. Another direction is the development of more potent and selective inhibitors of aldose reductase. Additionally, further studies are needed to determine the safety and efficacy of 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one in humans and to optimize its dosing and administration.
Scientific Research Applications
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has been shown to inhibit aldose reductase, an enzyme that plays a role in the development of diabetic retinopathy, neuropathy, and nephropathy. 1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one has also been studied for its potential to improve wound healing, reduce inflammation, and protect against oxidative stress.
properties
IUPAC Name |
1-(3-nitro-4-pyridin-2-ylsulfanylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c1-9(16)10-5-6-12(11(8-10)15(17)18)19-13-4-2-3-7-14-13/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOYEURPIOTRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346791 | |
Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666764 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-Nitro-4-(2-pyridylthio)phenyl]ethan-1-one | |
CAS RN |
175137-44-7 | |
Record name | 1-{3-Nitro-4-[(pyridin-2-yl)sulfanyl]phenyl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80346791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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